2,5-Dichlorophenol
2,5-Dichlorophenol
2,5-dichlorophenol is a dichlorophenol with the chloro substituents at positions 2 and 5. It has a role as a human xenobiotic metabolite.
Prisms (from benzene, petroleum ether) or white crystals. Odor threshold 30 µg/L at 68-72°F; 33 µg/L at 86°F. Taste threshold 0.5 µg/L. (NTP, 1992)
2, 5-Dichlorophenol, also known as 2, 5-dcp, belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it. 2, 5-Dichlorophenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2, 5-Dichlorophenol has been primarily detected in urine.
Prisms (from benzene, petroleum ether) or white crystals. Odor threshold 30 µg/L at 68-72°F; 33 µg/L at 86°F. Taste threshold 0.5 µg/L. (NTP, 1992)
2, 5-Dichlorophenol, also known as 2, 5-dcp, belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it. 2, 5-Dichlorophenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2, 5-Dichlorophenol has been primarily detected in urine.
Brand Name:
Vulcanchem
CAS No.:
583-78-8
VCID:
VC21110091
InChI:
InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
SMILES:
C1=CC(=C(C=C1Cl)O)Cl
Molecular Formula:
C6H4Cl2O
Molecular Weight:
163 g/mol
2,5-Dichlorophenol
CAS No.: 583-78-8
Cat. No.: VC21110091
Molecular Formula: C6H4Cl2O
Molecular Weight: 163 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,5-dichlorophenol is a dichlorophenol with the chloro substituents at positions 2 and 5. It has a role as a human xenobiotic metabolite. Prisms (from benzene, petroleum ether) or white crystals. Odor threshold 30 µg/L at 68-72°F; 33 µg/L at 86°F. Taste threshold 0.5 µg/L. (NTP, 1992) 2, 5-Dichlorophenol, also known as 2, 5-dcp, belongs to the class of organic compounds known as dichlorobenzenes. Dichlorobenzenes are compounds containing a benzene with exactly two chlorine atoms attached to it. 2, 5-Dichlorophenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 2, 5-Dichlorophenol has been primarily detected in urine. |
|---|---|
| CAS No. | 583-78-8 |
| Molecular Formula | C6H4Cl2O |
| Molecular Weight | 163 g/mol |
| IUPAC Name | 2,5-dichlorophenol |
| Standard InChI | InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H |
| Standard InChI Key | RANCECPPZPIPNO-UHFFFAOYSA-N |
| Impurities | ... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ |
| SMILES | C1=CC(=C(C=C1Cl)O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1Cl)O)Cl |
| Boiling Point | 412 °F at 760 mm Hg (NTP, 1992) 211.0 °C 211 °C at 99.2kPa: 211 °C |
| Colorform | Prisms from benzene and petroleum ethe |
| Melting Point | 133 to 136 °F (NTP, 1992) 59.0 °C 59 °C 59°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator